Cas no 1432571-98-6 (4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane)

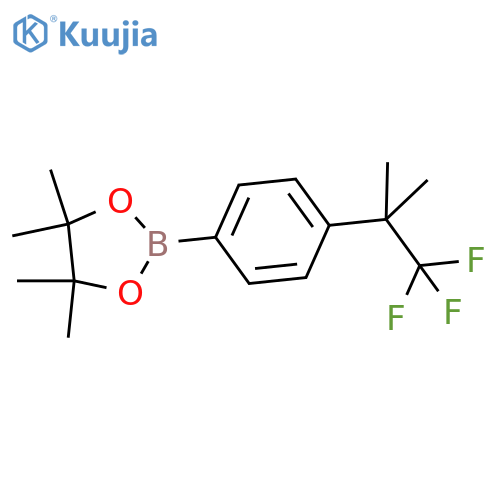

1432571-98-6 structure

商品名:4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

CAS番号:1432571-98-6

MF:C16H22BF3O2

メガワット:314.1509

MDL:MFCD28134483

CID:2091953

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane

- AK162099

- 4,4,5,5-TETRAMETHYL-2-[4-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)PHENYL]-1,3,2-DIOXABOROLANE

- AX8294543

-

- MDL: MFCD28134483

- インチ: 1S/C16H22BF3O2/c1-13(2,16(18,19)20)11-7-9-12(10-8-11)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3

- InChIKey: QUUSYEYDUDIVNW-UHFFFAOYSA-N

- ほほえんだ: FC(C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C([H])C=1[H])(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 394

- トポロジー分子極性表面積: 18.5

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133829-100mg |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane |

1432571-98-6 | 95%+ | 100mg |

$*** | 2023-03-30 | |

| Enamine | EN300-7417673-10.0g |

4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |

1432571-98-6 | 95.0% | 10.0g |

$8268.0 | 2025-03-11 | |

| Enamine | EN300-7417673-5.0g |

4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |

1432571-98-6 | 95.0% | 5.0g |

$4236.0 | 2025-03-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125524-1g |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |

1432571-98-6 | 97% | 1g |

17069.0CNY | 2021-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV302-25mg |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |

1432571-98-6 | 97% | 25mg |

1011CNY | 2021-05-08 | |

| Chemenu | CM133829-250mg |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methyl-propan-2-yl)phenyl)-1,3,2-dioxaborolane |

1432571-98-6 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-7417673-0.5g |

4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane |

1432571-98-6 | 95.0% | 0.5g |

$796.0 | 2025-03-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 125524-500mg |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |

1432571-98-6 | 97% | 500mg |

11946.0CNY | 2021-08-03 | |

| eNovation Chemicals LLC | D750826-25mg |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane |

1432571-98-6 | 95% | 25mg |

$195 | 2023-05-17 | |

| abcr | AB442470-100mg |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane; . |

1432571-98-6 | 100mg |

€430.90 | 2024-08-03 |

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1432571-98-6 (4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1432571-98-6)4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane

清らかである:99%

はかる:1g

価格 ($):1167.0